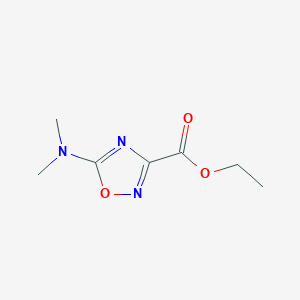

Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-4-12-6(11)5-8-7(10(2)3)13-9-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYXSBNXDQVTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate is a complex organic compound featuring a dimethylamino group at the 5-position and a carboxylate group at the 3-position, contributing to its unique chemical properties. The molecular formula of this compound is C₇H₈N₄O₃ . It has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities.

Potential Applications

Compounds containing the 1,2,4-oxadiazole structure are known for their broad spectrum of biological activities. this compound has been investigated for its potential as an antibacterial agent and exhibits significant activity against various pathogens. Additionally, derivatives of 1,2,4-oxadiazoles have shown promise as anticancer agents, with some compounds demonstrating efficacy in inhibiting tumor growth and proliferation.

Research indicates that derivatives of 1,2,4-oxadiazoles can interact with various biological targets. this compound may exhibit interactions with enzymes involved in metabolic pathways or receptors related to disease processes. Studies have shown that these compounds can inhibit key enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and other diseases.

Modified analogues of the 1,2,4-oxadiazole compound class can treat GI pathogens by attaching substituents that are predicted to reduce permeability in the GI tract .

Structural Similarity

This compound is unique due to its specific dimethylamino substitution at the 5-position of the oxadiazole ring. This substitution enhances its biological activity compared to other derivatives that may lack such functional groups. The presence of both dimethylamino and carboxylate functionalities also allows for diverse interactions within biological systems.

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | C₅H₇N₃O₃ | 0.89 |

| Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | C₆H₈N₂O₃ | 0.82 |

| Ethyl 5-chloromethyl-1,2,4-oxadiazole-3-carboxylate | C₆H₇ClN₂O₃ | Unique |

Rhodiasolv PolarClean

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The dimethylamino group imparts higher polarity, making the target compound more soluble in polar solvents (e.g., DMSO, methanol) compared to nonpolar analogs like Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate . Thienyl and phenyl derivatives exhibit lower solubility in water due to aromatic hydrophobicity .

Thermal Stability : Phenyl-substituted oxadiazoles demonstrate higher thermal stability, attributed to resonance stabilization of the aromatic ring .

Biological Activity

Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring with a dimethylamino group at the 5-position and a carboxylate group at the 3-position. Its molecular formula is C₇H₈N₄O₃. The unique structural characteristics contribute to its potential interactions with various biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. This compound has been shown to bind to enzymes and receptors, altering their activity and leading to various biological effects. Notably, it has demonstrated interactions with:

- Enzymes : Inhibition of carbonic anhydrases and histone deacetylases, which are critical in cancer progression.

- Receptors : Potential modulation of pathways involved in tumor growth and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Its broad-spectrum efficacy makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : this compound has been tested against multiple cancer cell lines. It showed promising results in inhibiting cell proliferation with IC50 values comparable to established anticancer drugs .

These findings suggest that the compound could inhibit tumor growth effectively across different cancer types.

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound against various cancer cell lines including leukemia and breast cancer models. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, showcasing its potential as an anticancer therapeutic agent .

Structural Analogues and Their Activities

Comparative studies with structurally similar compounds have also been conducted to assess the unique contributions of the dimethylamino group in enhancing biological activity. These studies often reveal that modifications at the oxadiazole ring can lead to variations in potency and selectivity against target enzymes .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate?

The compound can be synthesized via cyclocondensation or multi-step functionalization. For example:

- Stepwise functionalization : Acylhydrazides react with ethyl carbethoxyformimidate under reflux conditions to form the oxadiazole core, followed by dimethylamino group introduction via nucleophilic substitution or reductive amination .

- Optimized conditions : Use anhydrous solvents (e.g., THF or DCM) and catalysts like DCC/HOBt for carbodiimide-mediated coupling. Post-synthesis, purify via column chromatography (eluent: 10–30% EtOAc/hexane) to isolate the product .

Q. What safety precautions are critical when handling this compound?

Based on structurally related oxadiazoles:

- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335), and harmful if swallowed (H302) .

- Mitigation : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and ensure immediate access to emergency eyewash stations. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~228.1 g/mol, based on analogous compounds) .

- NMR : Key signals include:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Elevated temperatures (e.g., 110°C) enhance cyclization efficiency but may increase side reactions. A balance is critical; for example, stepwise heating (0°C → 25°C → reflux) minimizes decomposition .

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole ring formation. Yields for analogous compounds improved from 8% to >90% after optimizing stoichiometry and catalyst loading .

Q. How does the dimethylamino group influence reactivity compared to other substituents?

- Electronic effects : The dimethylamino group is electron-donating, increasing nucleophilicity at the oxadiazole ring. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to electron-withdrawing groups like nitro or chloro .

- Comparative studies : In resin systems, dimethylamino-containing co-initiators showed higher conversion rates (e.g., 85% vs. 70% for methacrylate derivatives) due to improved electron transfer efficiency .

Q. How can researchers resolve discrepancies in synthetic yields across studies?

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters or uncyclized intermediates). For example, incomplete cyclization due to moisture contamination can reduce yields by 20–30% .

- Reproducibility protocols : Standardize anhydrous conditions (molecular sieves, inert atmosphere) and validate purity via HPLC (≥95% purity threshold) .

Q. What strategies enable functionalization of the ester group for downstream applications?

- Hydrolysis : Treat with LiOH/THF/H₂O to convert the ester to a carboxylic acid (yield: ~94% for analogous compounds) .

- Amide coupling : React with primary amines using EDCI/HOBt to generate amide derivatives for biological screening .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the oxadiazole ring’s C5 position is highly reactive in SNAr reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.